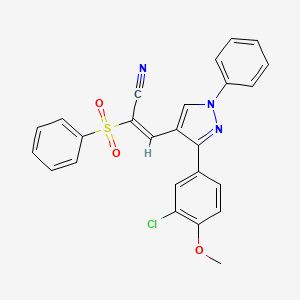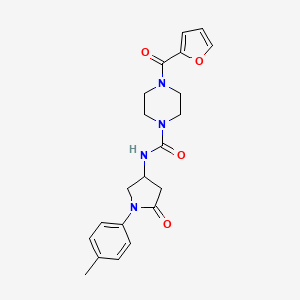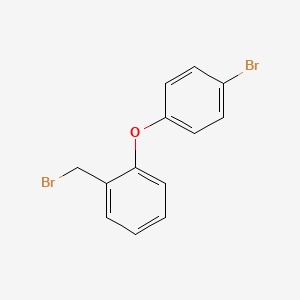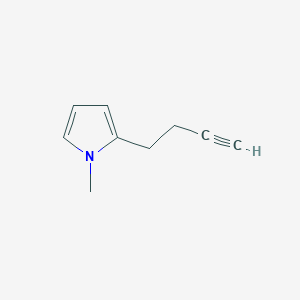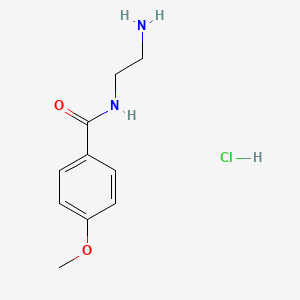
Chlorhydrate de N-(2-aminoéthyl)-4-méthoxybenzamide
Vue d'ensemble
Description
N-(2-aminoethyl)-4-methoxybenzamide hydrochloride: is a chemical compound that features a benzamide core substituted with an aminoethyl group and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
N-(2-aminoethyl)-4-methoxybenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
N-(2-aminoethyl)-4-methoxybenzamide hydrochloride is a monomer used for polymerization reactions . It is used to synthesize polymers for nucleic acid complexation and polyplex formation .
Mode of Action
The compound interacts with its targets through covalent ester formation and/or alkylammonium ions . This interaction leads to the formation of polymers that can complex with nucleic acids, thereby affecting their function .
Biochemical Pathways
The compound affects the biochemical pathways involved in nucleic acid complexation and polyplex formation . The downstream effects of these pathways include changes in gene expression and cellular function .
Pharmacokinetics
As a monomer used for polymerization reactions, it is expected to have good bioavailability .
Result of Action
The molecular and cellular effects of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride’s action include changes in nucleic acid structure and function, alterations in gene expression, and modifications to cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride . For example, the efficiency of polymerization reactions can be affected by these factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride typically involves the reaction of 4-methoxybenzoic acid with 2-aminoethanol, followed by the conversion of the resulting amide to its hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-aminoethyl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxybenzamide derivatives.
Reduction: Formation of N-(2-aminoethyl)-4-methoxybenzylamine.
Substitution: Formation of various substituted benzamide derivatives depending on the substituent used.
Comparaison Avec Des Composés Similaires
Tris(2-aminoethyl)amine: A compound with a similar aminoethyl group but different core structure.
N-(2-aminoethyl)benzamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Uniqueness: N-(2-aminoethyl)-4-methoxybenzamide hydrochloride is unique due to the presence of both the aminoethyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-4-methoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLJHJBMBLPOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2373188.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate](/img/structure/B2373189.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)

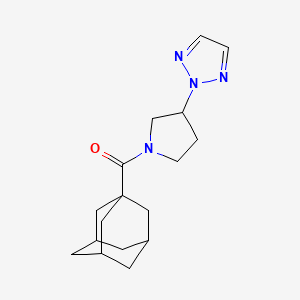
![2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)
![N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373200.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2373203.png)
